molecular formula C15H21NO4 B2795341 3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide CAS No. 2391031-78-8

3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide

Cat. No.: B2795341
CAS No.: 2391031-78-8
M. Wt: 279.336
InChI Key: XQKMNDCEVLANTL-UHFFFAOYSA-N
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Description

3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide is a synthetic organic compound It is characterized by the presence of a formyl group, a hydroxyl group, and a methoxybutyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a substituted benzene derivative.

    Formylation: Introduce the formyl group via a formylation reaction, such as the Vilsmeier-Haack reaction.

    Hydroxylation: Introduce the hydroxyl group using a hydroxylation reaction, possibly through electrophilic aromatic substitution.

    Amidation: Attach the N-(4-methoxybutyl)-N,5-dimethyl group through an amidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or carboxylic acids.

    Reduction: Reduction reactions could target the formyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Material Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

  • The presence of both formyl and hydroxyl groups on the benzamide core may confer unique reactivity and potential biological activity compared to other benzamide derivatives.

Properties

IUPAC Name

3-formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11-8-12(10-17)14(18)13(9-11)15(19)16(2)6-4-5-7-20-3/h8-10,18H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKMNDCEVLANTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)N(C)CCCCOC)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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